Raloxifene N-oxide

Pharmaceutical stability Excipient compatibility Forced degradation

QC labs face signal interference when quantifying oxidative degradants in raloxifene hydrochloride without an authenticated N-oxide marker. Raloxifene N-Oxide (CAS 195454-31-0), the primary N-oxide formed via peroxide-mediated oxidation of the piperidine nitrogen, is the definitive reference standard for discriminating oxidative from hydrolytic degradation pathways. • Officially designated EP Impurity C and USP Related Compound C - directly applicable to pharmacopeial co-chromatography identification and limit testing (NMT 0.1%) • Validated for ICH Q1A forced degradation studies, excipient compatibility screening (povidone/crospovidone sensitivity), and ANDA stability-indicating HPLC method validation per ICH Q2(R1) • Supplied with full Certificate of Analysis, spectral characterization (NMR, MS, IR), and chromatographic purity certification for regulatory submission support.

Molecular Formula C28H27NO5S
Molecular Weight 489.6 g/mol
CAS No. 195454-31-0
Cat. No. B135816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene N-oxide
CAS195454-31-0
Synonyms[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-oxido-1-piperidinyl)ethoxy]phenyl]methanone;  USP Raloxifene Related Compound C; 
Molecular FormulaC28H27NO5S
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESC1CC[N+](CC1)(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-]
InChIInChI=1S/C28H27NO5S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)35-28)27(32)19-6-11-23(12-7-19)34-17-16-29(33)14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
InChIKeyKNADIZJVEMEXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raloxifene N-oxide Analytical Reference Standard


Raloxifene N-oxide (CAS 195454-31-0), also designated as Raloxifene EP Impurity C or Raloxifene USP Related Compound C, is the primary oxidative degradation product of the selective estrogen receptor modulator (SERM) raloxifene hydrochloride [1][2]. This benzothiophene derivative (molecular formula C₂₈H₂₇NO₅S, MW 489.58) forms when the piperidine nitrogen of raloxifene undergoes oxidation to the corresponding N-oxide [3]. The compound serves as a critical reference material for pharmaceutical quality control, forced degradation studies, and stability-indicating analytical method validation during the manufacture and regulatory assessment of raloxifene-containing drug products [1][4].

Why Raloxifene N-oxide Is Irreplaceable


Raloxifene N-oxide exhibits a distinct molecular identity, chromatographic retention behavior, and formation mechanism that preclude substitution with other raloxifene-related impurities such as EP Impurity A, EP Impurity B, the raloxifene dimer, or other benzothiophene derivatives [1]. During the synthesis and formulation of raloxifene hydrochloride, up to eight distinct impurities have been characterized, each with unique spectral signatures (IR, NMR, MS) and HPLC retention times [1]. The N-oxide derivative specifically arises from oxidative degradation pathways driven by peroxide impurities in excipients such as povidone and crospovidone, a mechanism not shared by hydrolytic or dimerization-related impurities [2][3]. Consequently, accurate quantification of raloxifene N-oxide in stability samples, forced degradation studies, or quality control batches requires an authenticated reference standard of this exact compound to ensure method specificity, regulatory compliance, and correct identification of the primary degradation marker [4].

Quantitative Differentiation Evidence for Raloxifene N-oxide


Excipient-Mediated Oxidative Degradation

In binary mixture studies at 125°C, raloxifene hydrochloride (R-HCl) exhibited a substantially higher conversion rate to its N-oxide derivative in the presence of povidone or crospovidone compared to mixtures with other common tablet excipients. Specifically, the study reported an 'order of magnitude increase' in N-oxide formation with these two excipients relative to baseline conversion rates observed with other excipients [1]. This exquisitely sensitive, excipient-driven degradation pathway establishes Raloxifene N-oxide as the primary sentinel marker for oxidative instability in raloxifene formulations.

Pharmaceutical stability Excipient compatibility Forced degradation Oxidative degradation

Temperature-Dependent N-oxide Generation

A systematic study evaluated N-oxide generation from Raloxifene HCl binary mixtures with five different excipients (crospovidone, povidone, magnesium stearate, Tween 80, anhydrous lactose) stored at 25°C, 40°C, 75°C, and 125°C over six months using a validated HPLC method [1]. N-oxide formation was detected in all binary mixtures, with the amount formed consistently higher from wet-blended mixtures and positively correlated with storage temperature. The validated HPLC method provides a quantitative framework for monitoring this specific degradation pathway.

Accelerated stability testing HPLC method validation Degradation kinetics Excipient interaction

Chromatographic and Spectral Differentiation

In a comprehensive impurity profiling study of laboratory batches of Raloxifene hydrochloride, eight impurities were detected by gradient HPLC with area percentages ranging from 0.05% to 0.1% [1]. Raloxifene N-oxide (designated Impurity 1) was unequivocally identified and distinguished from seven other impurities—including EP Impurity A, EP Impurity B, Raloxifene Dimer, HABT, PEBE, HHBA, and 7-MARLF—via distinct LC-MS mass numbers and comprehensive spectral characterization (IR, NMR, MS) [1]. Co-injection studies confirmed that the synthesized N-oxide standard matched the retention time and spectral signature of the impurity present in the sample.

Impurity profiling HPLC method development LC-MS characterization Spectral analysis

Peroxide Impurity Correlation with N-oxide Formation

To confirm the hypothesis that peroxide impurities in povidone and crospovidone drive N-oxide formation, tablet lots were spiked with H₂O₂ equivalent to 200, 400, 600, and 800 ppm peroxide over intrinsic excipient levels [1]. A strong correlation was observed between total peroxide level and the quantity of Raloxifene N-oxide formed upon accelerated storage. This quantitative relationship directly informed the adoption of a rational limit test for peroxide content in these excipients as a control strategy.

Peroxide impurity Excipient quality Stability-indicating method Limit test

Raloxifene N-oxide Application Scenarios


Forced Degradation Studies for ANDA Development

Raloxifene N-oxide reference standard is essential for conducting oxidative forced degradation studies as part of Abbreviated New Drug Application (ANDA) submissions. The compound serves as the primary marker for evaluating the oxidative stability of raloxifene hydrochloride drug substance and drug product under ICH Q1A stress conditions (e.g., peroxide challenge). Quantification of N-oxide formation using an authenticated standard enables establishment of degradation pathways, mass balance verification, and validation of stability-indicating HPLC methods [1][2].

Stability-Indicating HPLC Method Validation

Quality control laboratories require Raloxifene N-oxide reference material to validate analytical methods per ICH Q2(R1) guidelines. The compound is used to prepare system suitability solutions, determine relative retention times (RRT), calculate relative response factors (RRF), and establish resolution criteria between the raloxifene API peak and the N-oxide degradant peak. This ensures that the analytical method can reliably detect and quantify the primary degradation product in stability samples and release testing [1][3].

Excipient Compatibility Screening and Formulation Development

Based on the established excipient sensitivity profile where povidone and crospovidone accelerate N-oxide formation by an order of magnitude compared to other excipients, formulators use Raloxifene N-oxide quantification as a key decision metric during excipient selection [2][4]. Binary mixture studies with candidate excipients, monitored for N-oxide generation via HPLC, enable data-driven selection of compatible formulation components and appropriate packaging configurations (e.g., oxygen-barrier materials) to minimize oxidative degradation.

Pharmacopeial Reference Standard Qualification

Raloxifene N-oxide is officially recognized as EP Impurity C and USP Related Compound C in the respective pharmacopeial monographs for Raloxifene Hydrochloride. Procurement of a characterized, certificate-of-analysis (CoA)-backed reference standard is mandatory for demonstrating compliance with EP and USP impurity specifications during commercial production, batch release, and regulatory inspections. The standard is used for co-chromatography identification tests and quantitative impurity limit verification (typically NMT 0.1% or per ICH Q3B thresholds) [1][3].

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